Cas no 1355217-88-7 (6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile)

6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile
-
- インチ: 1S/C10H13N3/c1-4-13(3)10-5-8(2)9(6-11)7-12-10/h5,7H,4H2,1-3H3
- InChIKey: RTOIZIFPPKBHQM-UHFFFAOYSA-N
- ほほえんだ: C1=NC(N(CC)C)=CC(C)=C1C#N
6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500139-1g |
6-(Ethyl(methyl)amino)-4-methylnicotinonitrile |
1355217-88-7 | 97% | 1g |
$1190 | 2022-06-13 |
6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile 関連文献
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrileに関する追加情報
6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile: An Overview of CAS No. 1355217-88-7
6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile (CAS No. 1355217-88-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Emanin, is a member of the nicotinonitrile class and exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications.
The chemical structure of 6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile consists of a pyridine ring with a cyano group at the 4-position and an ethyl-methyl-amino substituent at the 6-position. The presence of these functional groups imparts specific pharmacological properties, making it an attractive molecule for further investigation. Recent studies have focused on elucidating the mechanisms of action and potential therapeutic benefits of this compound.
In the realm of medicinal chemistry, 6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile has been explored for its potential as a modulator of various biological pathways. One notable area of research involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. Preliminary studies have shown that Emanin can selectively bind to specific subtypes of nAChRs, potentially offering a novel approach to treating these conditions.
Beyond its potential as a neuropharmacological agent, 6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile has also been investigated for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. Research has indicated that Emanin can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. This dual mechanism of action makes it a promising candidate for developing new anti-inflammatory therapies.
The synthesis of 6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile involves a series of well-defined chemical reactions, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the cyano group, and subsequent functionalization with the ethyl-methyl-amino substituent. Advances in synthetic chemistry have enabled the efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
Clinical trials are currently underway to evaluate the safety and efficacy of 6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile in various therapeutic settings. Early results have shown promising outcomes, with the compound demonstrating good bioavailability and minimal side effects. However, further studies are needed to fully understand its pharmacokinetic properties and long-term safety profile.
In addition to its therapeutic potential, Emanin has also been studied for its use in diagnostic applications. Its unique chemical properties make it suitable for use as a probe in imaging techniques, such as positron emission tomography (PET). By labeling Emanin with appropriate radiotracers, researchers can visualize specific biological processes in vivo, providing valuable insights into disease mechanisms and treatment responses.
The future prospects for 6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile are promising. Ongoing research continues to uncover new applications and optimize its use in various fields. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical science and improving patient outcomes.
1355217-88-7 (6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile) 関連製品
- 2341-27-7(2-(Difluoromethoxy)quinoline)
- 1365936-86-2((3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride)
- 64156-70-3(n-Butyl-4,4,4-d3 Alcohol)
- 1448135-56-5(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide)
- 2097859-41-9(1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea)
- 1807285-65-9(Methyl 2-cyano-6-ethyl-3-(trifluoromethylthio)benzoate)
- 106-08-1(Dodecanoic acid,26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester)
- 1261995-14-5(2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid)
- 2648935-11-7((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid)
- 1443304-03-7(1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol)



